

Spectroscopic Analysis of 5-Ethyl-3,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-3,4-dimethyloctane**

Cat. No.: **B14548113**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Ethyl-3,4-dimethyloctane**, a saturated hydrocarbon with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol .[\[1\]](#)[\[2\]](#) This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this branched alkane. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow of the spectroscopic analysis process.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for **5-Ethyl-3,4-dimethyloctane**, the following data tables are based on established principles of spectroscopy for alkanes and analysis of similar branched structures.

¹H NMR (Proton NMR) Spectroscopy

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[\[3\]](#) The chemical shift is influenced by the local electronic environment, with methyl (CH_3), methylene (CH_2), and methine (CH) protons exhibiting distinct ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for **5-Ethyl-3,4-dimethyloctane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Primary (CH_3)	0.7 - 1.0	Triplet / Doublet	12H
Secondary (CH_2)	1.1 - 1.4	Multiplet	8H
Tertiary (CH)	1.4 - 1.8	Multiplet	2H

^{13}C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ^1H NMR, the chemical shifts for alkanes appear in the upfield region of the spectrum.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **5-Ethyl-3,4-dimethyloctane**

Carbon Type	Predicted Chemical Shift (δ , ppm)
Primary (CH_3)	10 - 20
Secondary (CH_2)	20 - 40
Tertiary (CH)	30 - 50

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations. The C-C stretching and bending bands are typically weak and fall in the fingerprint region.^[4]

Table 3: Predicted IR Absorption Bands for **5-Ethyl-3,4-dimethyloctane**

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H Stretch	2850 - 3000	Strong
C-H Bend (Scissoring)	1450 - 1470	Medium
C-H Bend (Methyl Rock)	1350 - 1370	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alkanes results in a molecular ion (M^+) peak and a series of fragment ions. The molecular ion peak for branched alkanes is often weak, and fragmentation is favored at points of branching.[\[5\]](#)[\[6\]](#)[\[7\]](#) For **5-Ethyl-3,4-dimethyloctane**, the molecular ion peak is expected at m/z = 170.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of **5-Ethyl-3,4-dimethyloctane**

m/z	Possible Fragment Ion
141	$[M - C_2H_5]^+$
127	$[M - C_3H_7]^+$
113	$[M - C_4H_9]^+$
99	$[M - C_5H_{11}]^+$
85	$[C_6H_{13}]^+$
71	$[C_5H_{11}]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$ (likely base peak)
29	$[C_2H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of the **5-Ethyl-3,4-dimethyloctane** sample.[\[8\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube.[\[8\]](#)
- Ensure the sample is fully dissolved; gentle vortexing can be applied.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[\[8\]](#)
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[8\]](#)
- Tune and match the probe to the desired nucleus (^1H or ^{13}C).

3. Data Acquisition:

- For ^1H NMR, a standard single-pulse experiment is typically sufficient.
- For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.
- Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of the liquid **5-Ethyl-3,4-dimethyloctane** sample directly onto the ATR crystal.

- Alternatively, if the sample is a solid, a small amount can be pressed firmly against the crystal.

2. Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

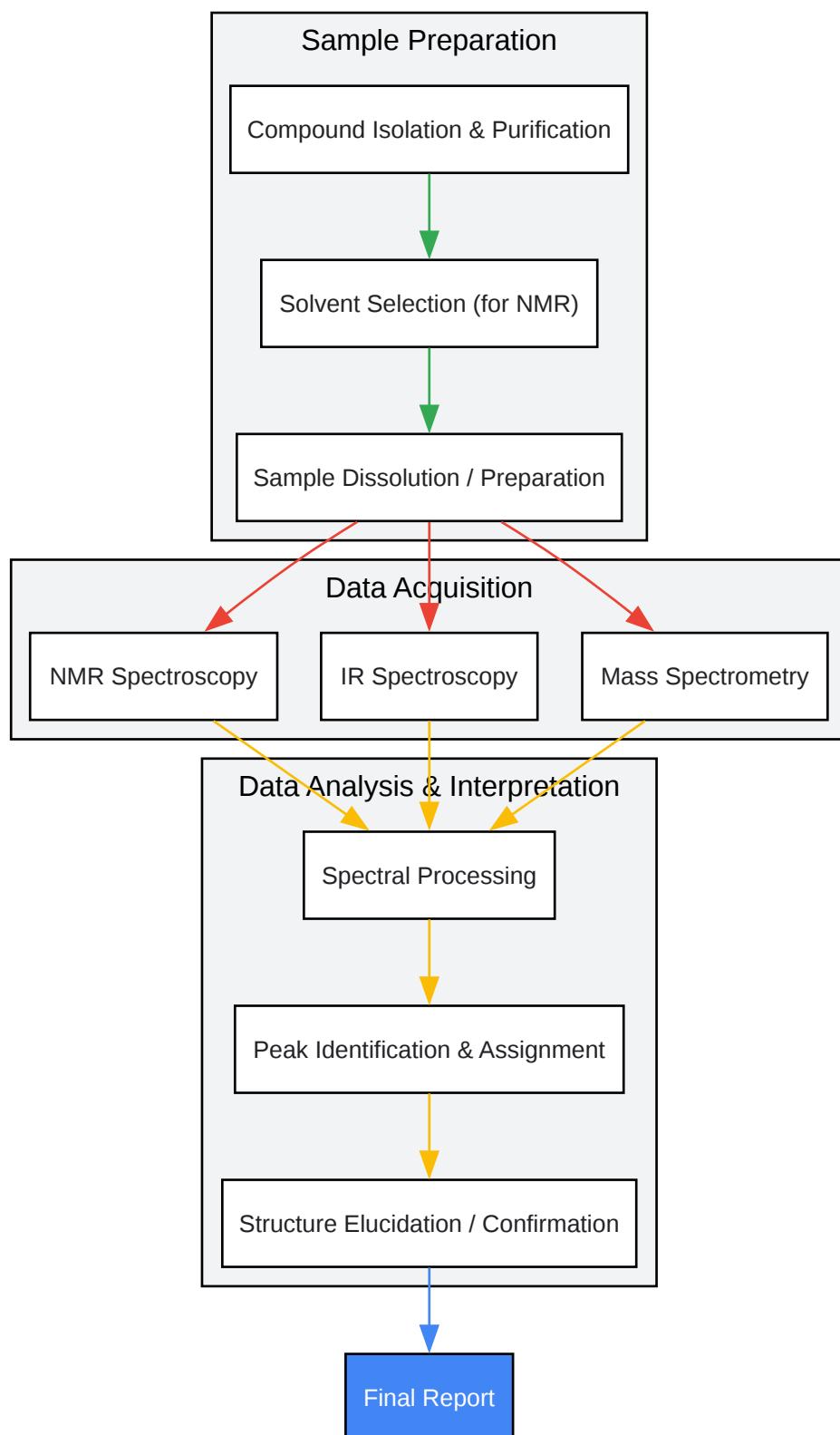
1. Sample Introduction:

- For a volatile compound like **5-Ethyl-3,4-dimethyloctane**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

2. Ionization:

- Utilize electron ionization (EI) with a standard energy of 70 eV. This method bombards the sample with electrons, causing ionization and fragmentation.[9]

3. Mass Analysis:


- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

4. Detection:

- An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-3,4-dimethyloctane | C12H26 | CID 53424906 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethyl-3,4-dimethyloctane [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethyl-3,4-dimethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14548113#spectroscopic-data-for-5-ethyl-3-4-dimethyloctane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com